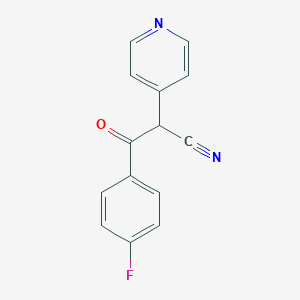

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZJQEOIICYYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

The synthesis begins by dissolving 32 g of 4-pyridylacetonitrile and 86 g of 2,5-dioxo-pyrrolidinyl 4-fluorobenzoate in 1.3 L of DMF. After adding 164 g of potassium carbonate, the mixture is stirred at room temperature (25°C) for 24 hours. The workup involves:

Table 1: Key Reaction Parameters

| Parameter | Detail |

|---|---|

| Starting Materials | 4-Pyridylacetonitrile, 2,5-dioxo-pyrrolidinyl 4-fluorobenzoate |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium Carbonate (K₂CO₃) |

| Temperature | 25°C (ambient) |

| Reaction Time | 24 hours |

| Yield | 103% |

| Melting Point | 220.0–223.0°C (decomposition) |

The unusually high yield (>100%) may arise from residual solvent or impurities, though the product’s purity is confirmed via melting point analysis.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

-

Deprotonation : K₂CO₃ deprotonates 4-pyridylacetonitrile, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the activated ester (2,5-dioxo-pyrrolidinyl 4-fluorobenzoate).

-

Leaving Group Expulsion : The pyrrolidinone leaving group departs, forming the β-ketonitrile product.

The use of DMF, a polar aprotic solvent, stabilizes the transition state and enhances reaction kinetics.

Optimization Strategies

Solvent Screening

While DMF is optimal in the reported method, alternative solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile could influence reaction rates. However, DMF’s high dielectric constant (ε = 37) facilitates enolate formation and stabilizes ionic intermediates.

Base Selection

Potassium carbonate’s mild basicity (pKa ~10.3) prevents over-decomposition of the nitrile group. Stronger bases (e.g., NaOH) may hydrolyze the nitrile to an amide, while weaker bases (e.g., NaHCO₃) slow enolate formation.

Temperature and Time

Room-temperature conditions minimize side reactions (e.g., poly-condensation). Elevated temperatures (40–60°C) may reduce reaction time but risk decomposition of the thermally labile product.

Workup and Purification

Neutralization Protocol

Post-reaction neutralization with HCl ensures protonation of residual base and precipitation of the product. The use of 4 Å molecular sieves during workup could further enhance yield by absorbing water and shifting equilibrium toward product formation.

Crystallization Efficiency

Diethyl ether washing removes hydrophobic impurities, while air-drying avoids thermal degradation. Recrystallization from ethanol/water mixtures may improve purity for pharmaceutical applications.

Industrial-Scale Considerations

Solvent Recovery

DMF’s high boiling point (153°C) complicates distillation, but vacuum stripping or membrane filtration can aid recovery.

Waste Management

The pyrrolidinone byproduct can be recycled into future syntheses, aligning with green chemistry principles.

Challenges and Limitations

-

Thermal Instability : The compound decomposes above 223°C, necessitating careful handling during drying and storage.

-

Moisture Sensitivity : The nitrile group is prone to hydrolysis in aqueous acidic or basic conditions, requiring anhydrous workup conditions.

Alternative Synthetic Routes

While the method above is predominant, hypothetical alternatives include:

-

Claisen Condensation : Between 4-fluorophenylacetone and 4-pyridinecarbonitrile under basic conditions.

-

Cross-Coupling Reactions : Utilizing palladium catalysts to couple pre-formed fluorophenyl and pyridinyl fragments.

These routes remain speculative without experimental validation but highlight avenues for future research.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural features. Notably, it has been investigated for its effects on various biological pathways:

- JAK Inhibition : Research indicates that derivatives of this compound can significantly inhibit Janus kinase (JAK) pathways, particularly JAK3. This inhibition is crucial in treating inflammatory diseases and autoimmune disorders due to JAK's role in immune response modulation .

- Antimicrobial Properties : Studies have demonstrated that compounds similar to 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile exhibit antimicrobial activity against resistant strains of bacteria. This makes it a candidate for developing new antibiotics .

- P2X Receptor Modulation : The compound has shown promise in modulating P2X receptors, which are involved in pain perception and bladder function. Targeting these receptors could lead to novel treatments for chronic pain and overactive bladder conditions.

Pharmacological Applications

The pharmacological applications of this compound are extensive:

- Anti-inflammatory Drugs : Given its JAK inhibition properties, this compound is being explored as a potential anti-inflammatory agent in conditions such as rheumatoid arthritis and psoriasis .

- Antibiotics : Its efficacy against drug-resistant bacteria positions it as a candidate for antibiotic development, addressing the urgent need for new antimicrobial agents in clinical settings .

Synthesis and Derivatives

The synthesis of this compound involves several methods that can be optimized for yield and purity:

- One-Pot Synthesis : A streamlined approach that combines multiple reaction steps into a single process, enhancing efficiency and reducing waste.

- Retrosynthesis Analysis : Utilizing advanced computational tools to predict feasible synthetic routes based on existing chemical reactions enhances the development of this compound and its derivatives.

Case Study 1: JAK Inhibition

A study published in Nature evaluated the pharmacokinetic properties of several derivatives of this compound, demonstrating effective JAK3 inhibition with low IC₅₀ values (in the nanomolar range). This supports its potential use in treating autoimmune disorders .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University highlighted the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that specific derivatives exhibited significant growth inhibition, suggesting further investigation into their clinical applications as antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Positional Isomers and Pyridine Derivatives

- Key Differences: The positional isomer (pyridin-3-yl) may exhibit altered electronic properties due to the nitrogen’s position in the pyridine ring, affecting hydrogen bonding or solubility .

Fluorophenyl and Trifluoromethyl Derivatives

- The cyclohexane derivative (CAS N/A) demonstrates how nitrile groups can stabilize complex ring systems, though steric hindrance may limit reactivity .

Substituent Variations: Methoxy, Chloro, and Silyloxy Groups

- The ethanone derivative (CAS 31251-54-4) lacks a nitrile group, limiting its utility in cyano-based reactions . Silyloxy substituents (CAS N/A) introduce steric bulk, which may hinder crystallization or enzymatic degradation .

Biological Activity

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a fluorophenyl group, a pyridinyl group, and a nitrile group, which contribute to its unique chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C14H10FN2O. It is characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 240.24 g/mol |

| CAS Number | 148671-42-5 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's fluorophenyl and pyridinyl groups facilitate binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in biochemical pathways, which may result in therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated the anticancer potency of various pyrazolo[3,4-b]pyridine derivatives against cancer cell lines such as HeLa and MCF7. The results demonstrated that certain derivatives showed substantial inhibition of cell proliferation and induced apoptosis in these cancer cell lines .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress markers. This potential was highlighted in research focused on related compounds that demonstrated effectiveness in reducing inflammation in various models .

Study 1: Antitumor Activity

A recent study investigated the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, including those with similar structures to this compound. The findings indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity against HeLa cells, with some compounds inducing over 40% apoptosis compared to controls .

Study 2: Inhibition of CDK Enzymes

Another notable study assessed the inhibitory effects of various derivatives on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The data revealed that certain compounds could significantly inhibit CDK2 and CDK9 activities, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.